1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Description
This compound is a thiopyrano[4,3-c]pyrazole derivative featuring a 2-chloroethyl group at position 1 and a trifluoromethyl group at position 2. Its molecular formula is C₉H₁₀ClF₃N₂S, with a molecular weight of 270.7 g/mol (calculated). The thiopyrano[4,3-c]pyrazole core incorporates a sulfur atom in the fused bicyclic system, distinguishing it from oxygen-containing pyrano analogs. Key structural attributes include:
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability, common in pharmaceuticals .
- Thiopyrano ring: Alters electronic properties compared to pyrano systems, influencing solubility and binding interactions .
Safety guidelines () emphasize its sensitivity to heat and moisture, necessitating storage in dry, ventilated conditions.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(trifluoromethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2S/c10-2-3-15-7-1-4-16-5-6(7)8(14-15)9(11,12)13/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFYKFESWRZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N(N=C2C(F)(F)F)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant studies and findings, and providing insights into its mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiopyrano ring fused with a pyrazole moiety. Its molecular formula is , and it has a molecular weight of 252.68 g/mol. The presence of both chloroethyl and trifluoromethyl groups is significant as these substituents can influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many pyrazole derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation.
- Nematocidal Activity : Certain derivatives have demonstrated efficacy against nematodes, indicating potential agricultural applications.
The biological activity of this compound is believed to involve several mechanisms:
- Covalent Bond Formation : The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes.
- Receptor Modulation : The pyrazole scaffold may interact with various receptors, modulating their activity and leading to biological effects.
Antimicrobial Activity
In a study assessing the antimicrobial properties of related pyrazole compounds, it was found that derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial potency.
Anticancer Studies
A series of experiments conducted on cancer cell lines demonstrated that compounds similar to this compound could induce apoptosis in cancer cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.
Nematocidal Efficacy
Research on nematodes revealed that certain pyrazole derivatives exhibited up to 100% efficacy against root-knot nematodes. This suggests potential for agricultural applications in pest control.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights critical differences between the target compound and analogs:
Key Differences and Implications
- Chloroethyl vs. This group is associated with DNA crosslinking in nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea), suggesting possible cytotoxic mechanisms .
- Trifluoromethyl vs. Hydrogen : The trifluoromethyl group increases lipophilicity (logP ~2.5 estimated) compared to hydrogen (logP ~1.0 for carboxylic acid analog), enhancing membrane permeability and target binding .
- Thiopyrano vs. pyrano analogs at ~180–200°C) and altering solubility .
Preparation Methods
General Synthetic Strategy
The preparation of trifluoromethylated fused pyrazole derivatives typically involves:
- Condensation of β-diketone or β-ketoester derivatives with hydrazine or substituted hydrazines , forming the pyrazole core.
- Introduction of trifluoromethyl groups via trifluoromethylated precursors or reagents.
- Cyclization to form fused heterocyclic systems , often involving sulfur-containing moieties for tetrahydrothiopyrano ring formation.
- Functionalization with alkyl halides , such as 2-chloroethyl groups, usually through nucleophilic substitution or alkylation reactions.
This approach is supported by analogous syntheses of trifluoromethylated pyrazoles and fused ring systems reported in the literature.
Detailed Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is synthesized via an acid-catalyzed condensation of appropriate diketone precursors with hydrazine derivatives. For trifluoromethylated pyrazoles, β-diketones bearing trifluoromethyl substituents, such as 1,1,1-trifluoropentane-2,4-dione, are used.
- Reaction conditions: Refluxing ethanol as solvent, hydrazine hydrate added dropwise, reaction time typically around 7 hours.
- Catalysts: Acid catalysts can be employed to enhance reaction rates and regioselectivity.
- Yields: High yields (up to 95%) are reported for similar pyrazole syntheses using nano-ZnO catalysts or conventional methods.
Formation of the Tetrahydrothiopyrano Ring
The sulfur-containing tetrahydrothiopyrano ring is formed by cyclization involving a thiol or thioether precursor attached to the pyrazole system. This may involve:
- Intramolecular nucleophilic attack of a sulfur atom on an electrophilic carbon center.
- Use of base or acid catalysis to promote ring closure.
- Control of temperature and solvent to favor cyclization over side reactions.
While specific methods for this exact ring system are scarce, analogous thiopyrano fused pyrazoles have been synthesized by ring closure of haloalkyl intermediates with thiol groups under mild conditions.
Comparative Analysis of Preparation Methods
Characterization and Purification
- Chromatography: Silica gel column chromatography with solvents such as dichloromethane, ethyl acetate, and hexane gradients is standard for purification.
- Spectroscopic characterization: 1H and 13C NMR, FT-IR, and mass spectrometry confirm the structure and purity.
- Melting point determination: Used to assess compound purity and identity.
- Additional techniques: Single-crystal X-ray diffraction may be used for structural confirmation of pyrazole derivatives.
Research Findings and Optimization
- Microwave-assisted synthesis and sonication have been explored to reduce reaction times and improve yields in pyrazole synthesis, showing promising results in similar systems.
- The regioselectivity of pyrazole formation is influenced by the electrophilic character of trifluoromethylated diketones, favoring specific isomers.
- The presence of trifluoromethyl groups enhances the electrophilicity, aiding nucleophilic attack by hydrazine and subsequent ring formation.
- Alkylation steps require careful stoichiometric control to avoid over-alkylation or side reactions.
Summary Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Pyrazole ring formation | β-Diketone (trifluoromethylated) + hydrazine hydrate, reflux ethanol | Formation of trifluoromethyl pyrazole core with high yield |
| Cyclization to tetrahydrothiopyrano ring | Intramolecular ring closure, acid/base catalysis | Formation of fused sulfur-containing ring |
| N1-Alkylation with 2-chloroethyl halide | 2-Chloroethyl chloride, K2CO3, DMF, 50–80 °C | Introduction of 2-chloroethyl substituent at N1 position |
| Purification | Silica gel chromatography, gradient elution | Isolation of pure target compound |
| Characterization | NMR, FT-IR, MS, melting point | Confirmation of structure and purity |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods for all procedures to avoid inhalation of dust/aerosols .
- PPE : Wear nitrile gloves, lab coats, and safety goggles; avoid skin/eye contact due to potential toxicity .
- Storage : Keep in airtight containers at 2–8°C, away from light and moisture. Incompatible with strong oxidizers or reducing agents .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Q. How is the compound synthesized, and what are critical reaction intermediates?
- Methodological Answer :
- Stepwise Synthesis :
Formylation : React pyrazole-5-amine with formic acid to introduce formamide groups .
Protection : Use Boc (tert-butoxycarbonyl) to shield reactive amines during subsequent steps .
Chloroethylation : React with chloroethyl isocyanate at RT for 20 days to form urea intermediates .
Deprotection : Remove Boc groups with trifluoroacetic acid (TFA) in dichloromethane .
- Key Intermediate : 1-[4-amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-(2-chloroethyl)-1-methylurea is critical for cyclization .
Q. What analytical techniques are used to confirm structural identity?
- Methodological Answer :
- X-ray Crystallography : Resolve bond angles (e.g., C–C bonds at ~0.004 Å precision) and confirm fused thiopyrano-pyrazole rings .
- NMR Spectroscopy : Detect Z/E isomerism in intermediates (e.g., formamide derivatives show distinct NH and CHO signals at 100°C) .
- LC-MS : Verify molecular ion peaks (e.g., m/z 408.37 for C20H19F3N2O4) and purity (>97%) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the chloroethylation step?
- Methodological Answer :
- Solvent Selection : Replace THF with polar aprotic solvents (e.g., DMF) to enhance isocyanate reactivity .
- Catalysis : Add catalytic ZnCl2 to accelerate urea formation .
- Temperature Control : Maintain RT to avoid premature cyclization; heating destabilizes intermediates .
Q. What computational methods predict the compound’s bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., CDK2) based on pyrazole-thiopyrano scaffolds .
- QSAR Models : CorlogP values (~3.2) and TPSA (~50 Ų) predict moderate membrane permeability and target binding .
- MD Simulations : Simulate stability of trifluoromethyl groups in hydrophobic pockets over 100 ns trajectories .
Q. How are spectral data contradictions resolved (e.g., unexpected NMR splitting)?
- Methodological Answer :
- Variable-Temperature NMR : Heat to 100°C to coalesce split signals caused by hindered rotation in formamide intermediates .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons in fused-ring systems .
- Isotopic Labeling : Introduce deuterated solvents to distinguish exchangeable protons (e.g., NH in urea derivatives) .
Q. What strategies mitigate toxicity in in vitro assays?
- Methodological Answer :
- Prodrug Design : Mask chloroethyl groups with ester linkages, which hydrolyze in physiological conditions .
- Chelation : Pre-treat cell lines with glutathione (1 mM) to reduce oxidative stress from reactive intermediates .
- Dose Optimization : Use MTT assays to determine IC50 values; limit exposure to <48 hrs for proliferative studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
